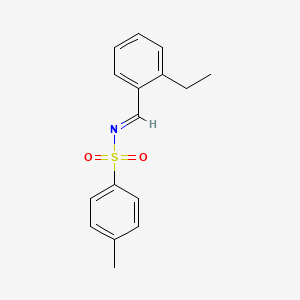
N-(2-Ethylbenzylidene)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Ethylbenzylidene)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzylidene group attached to a sulfonamide moiety, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethylbenzylidene)-4-methylbenzenesulfonamide typically involves the condensation of 2-ethylbenzaldehyde with 4-methylbenzenesulfonamide. This reaction is often catalyzed by an acid or base to facilitate the formation of the imine bond. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reaction. The product is then purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
N-(2-Ethylbenzylidene)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized as a corrosion inhibitor and as a dye for textiles.
作用機序
The exact mechanism of action of N-(2-Ethylbenzylidene)-4-methylbenzenesulfonamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways:
Antibacterial and Antifungal Activity: Inhibits the growth of microorganisms by interfering with their metabolic processes.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways.
Antioxidant Activity: Scavenges free radicals, thereby protecting cells from oxidative stress.
類似化合物との比較
N-(2-Ethylbenzylidene)-4-methylbenzenesulfonamide can be compared with other sulfonamide derivatives:
N-Benzylideneaniline: Similar structure but lacks the sulfonamide group, leading to different chemical and biological properties.
N-(2-Chloroquinolin-3-ylmethylene)hydrazine: Contains a quinoline moiety, which imparts distinct antimicrobial and antimalarial activities.
4-Ethoxy-N’-(2-methylbenzylidene)benzenesulfonohydrazide:
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique chemical structure allows it to undergo diverse reactions and exhibit a range of biological activities, making it a valuable compound for further study and application.
特性
分子式 |
C16H17NO2S |
|---|---|
分子量 |
287.4 g/mol |
IUPAC名 |
(NE)-N-[(2-ethylphenyl)methylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H17NO2S/c1-3-14-6-4-5-7-15(14)12-17-20(18,19)16-10-8-13(2)9-11-16/h4-12H,3H2,1-2H3/b17-12+ |
InChIキー |
QHYXANXZQORSNK-SFQUDFHCSA-N |
異性体SMILES |
CCC1=CC=CC=C1/C=N/S(=O)(=O)C2=CC=C(C=C2)C |
正規SMILES |
CCC1=CC=CC=C1C=NS(=O)(=O)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


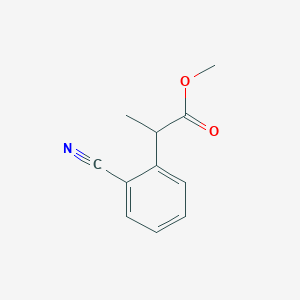
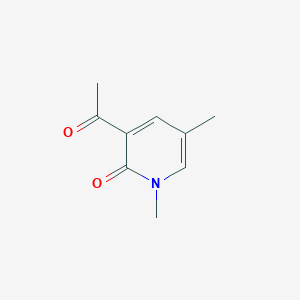
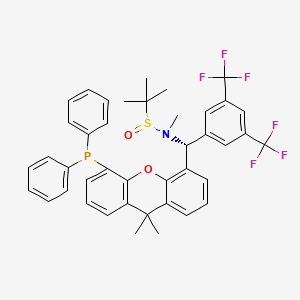

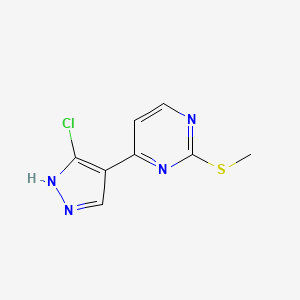
![(2-{[(5-Bromo-2-thienyl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B13650795.png)

